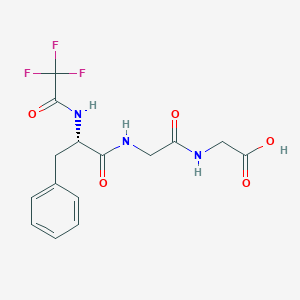
N-(Trifluoroacetyl)-L-phenylalanylglycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Trifluoroacetyl)-L-phenylalanylglycylglycine is a trifluoroacetylated peptide derivative. This compound is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the peptide chain. The trifluoroacetyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoroacetyl)-L-phenylalanylglycylglycine typically involves the trifluoroacetylation of the peptide. One common method is the reaction of the peptide with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and can be completed within a few hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can perform the stepwise addition of amino acids to build the peptide chain, followed by trifluoroacetylation using trifluoroacetic anhydride .
Análisis De Reacciones Químicas
Types of Reactions
N-(Trifluoroacetyl)-L-phenylalanylglycylglycine can undergo various chemical reactions, including:
Oxidation: The trifluoroacetyl group can be oxidized under strong oxidative conditions.
Reduction: Reduction of the trifluoroacetyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroacetyl group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Aplicaciones Científicas De Investigación
N-(Trifluoroacetyl)-L-phenylalanylglycylglycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study protein-peptide interactions and enzyme-substrate specificity.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(Trifluoroacetyl)-L-phenylalanylglycylglycine involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the binding affinity of the peptide to its target by increasing the electron density on the peptide backbone. This can lead to stronger interactions with enzymes or receptors, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(Trifluoroacetyl)-L-phenylalanine: A simpler derivative with similar electron-withdrawing properties.
N-(Trifluoroacetyl)-glycylglycine: Another peptide derivative with a trifluoroacetyl group.
Uniqueness
N-(Trifluoroacetyl)-L-phenylalanylglycylglycine is unique due to its specific peptide sequence and the presence of the trifluoroacetyl group. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
53184-62-6 |
|---|---|
Fórmula molecular |
C15H16F3N3O5 |
Peso molecular |
375.30 g/mol |
Nombre IUPAC |
2-[[2-[[(2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H16F3N3O5/c16-15(17,18)14(26)21-10(6-9-4-2-1-3-5-9)13(25)20-7-11(22)19-8-12(23)24/h1-5,10H,6-8H2,(H,19,22)(H,20,25)(H,21,26)(H,23,24)/t10-/m0/s1 |
Clave InChI |
MZSPGRWWVOUOID-JTQLQIEISA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



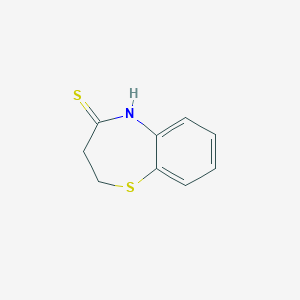
![1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene](/img/structure/B14632573.png)
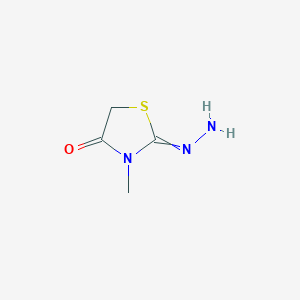
![3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14632585.png)
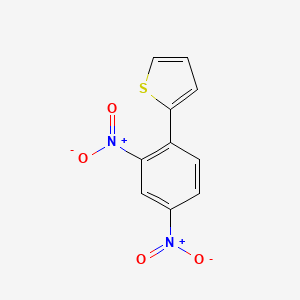
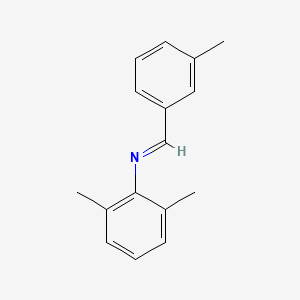
mercury](/img/structure/B14632593.png)
![4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate](/img/structure/B14632596.png)

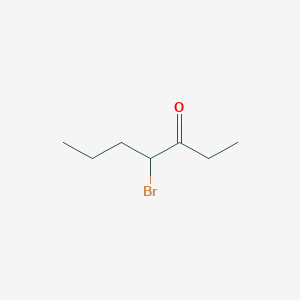


![{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol](/img/structure/B14632630.png)
